2-bromo-5-tert-butyl-1,3-difluorobenzene
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Overview
Description
2-bromo-5-tert-butyl-1,3-difluorobenzene is an organic compound with the molecular formula C10H11BrF2 It is a derivative of benzene, where the hydrogen atoms at positions 2, 5, and 1,3 are substituted by bromine, tert-butyl, and fluorine groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-tert-butyl-1,3-difluorobenzene typically involves the bromination of 5-tert-butyl-1,3-difluorobenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-tert-butyl-1,3-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-) under appropriate conditions.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl peroxide.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) with the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-5-tert-butyl-1,3-difluorobenzene, 2-amino-5-tert-butyl-1,3-difluorobenzene, and 2-alkoxy-5-tert-butyl-1,3-difluorobenzene.
Oxidation Reactions: Products include tert-butyl alcohol and tert-butyl peroxide.
Reduction Reactions: The major product is 5-tert-butyl-1,3-difluorobenzene.
Scientific Research Applications
2-bromo-5-tert-butyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-tert-butyl-1,3-difluorobenzene depends on the specific application and the target molecule
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of new compounds with different properties.
Oxidation and Reduction: The tert-butyl group can undergo oxidation or reduction, affecting the overall reactivity and stability of the compound.
Comparison with Similar Compounds
2-bromo-5-tert-butyl-1,3-difluorobenzene can be compared with other similar compounds such as:
2-bromo-5-tert-butyl-1,3-dimethylbenzene: Similar structure but with methyl groups instead of fluorine atoms.
2-bromo-5-chloro-1,3-difluorobenzene: Contains a chlorine atom instead of a tert-butyl group, leading to different chemical properties and uses.
1-bromo-2,3-difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
2654753-01-0 |
---|---|
Molecular Formula |
C10H11BrF2 |
Molecular Weight |
249.1 |
Purity |
0 |
Origin of Product |
United States |
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